

Boc-C16-COOH as an Alkyl Chain-Based PROTAC Linker: A Technical Guide

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Compound of Interest

Compound Name: *Boc-C16-COOH*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful therapeutic modality. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties, efficacy, and selectivity of the PROTAC. This technical guide focuses on **Boc-C16-COOH**, a long-chain alkyl-based linker, and its application in PROTAC design and development.

Introduction to Alkyl Linkers in PROTACs

Alkyl chains are among the most utilized linker motifs in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be systematically varied.^{[1][2]} These flexible linkers play a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.^{[3][4]} The length of the alkyl chain is a key determinant of a PROTAC's degradation efficiency.^{[1][5]} A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long linker might result in reduced efficacy or unfavorable physicochemical properties.^{[3][5][6]}

Boc-C16-COOH is a commercially available, non-cleavable linker that provides a 16-carbon alkyl chain.[7][8] The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine and the carboxylic acid at the other end offer versatile handles for the stepwise and controlled synthesis of PROTACs.[9]

Physicochemical Properties and Their Implications

The introduction of a long alkyl chain such as a C16 linker significantly impacts the physicochemical properties of the resulting PROTAC molecule. These properties, in turn, affect the PROTAC's cellular permeability, solubility, and pharmacokinetic profile.

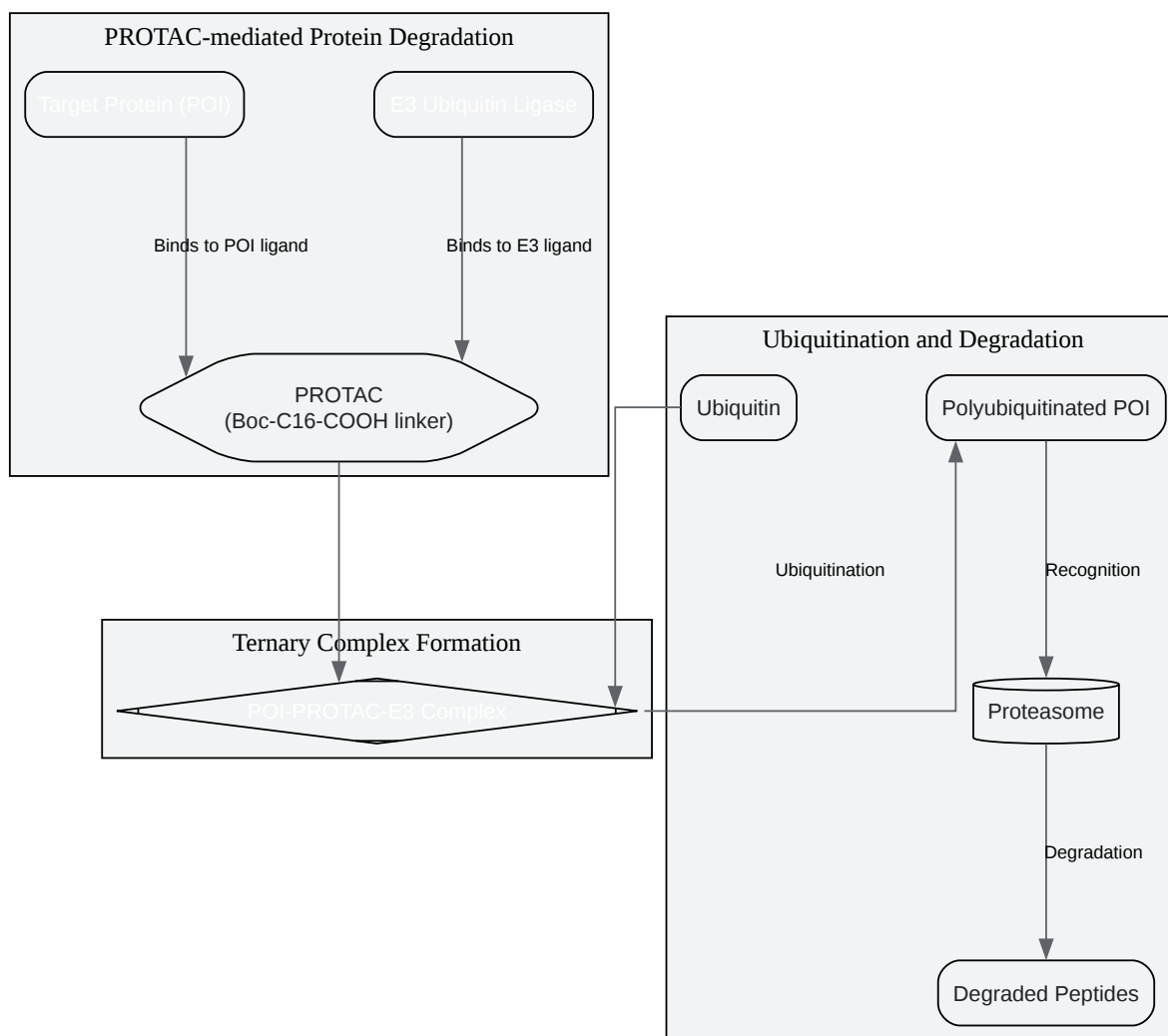
Property	Impact of a Long Alkyl (C16) Chain	Rationale
Lipophilicity (logP)	Increased	The long hydrocarbon chain is inherently hydrophobic, which can enhance membrane permeability. [3] [10]
Molecular Weight (MW)	Increased	The addition of the C16 chain contributes significantly to the overall molecular weight, which can be a challenge for oral bioavailability. [11] [12]
Topological Polar Surface Area (TPSA)	Minimally affected	Alkyl chains are non-polar and do not contribute to the TPSA, which is a key factor in predicting cell permeability. [10]
Flexibility	High	The saturated alkyl chain provides a high degree of conformational flexibility, which can be advantageous for ternary complex formation but may come with an entropic penalty. [1] [13] [14]
Solubility	Decreased in aqueous media	The hydrophobic nature of the long alkyl chain can reduce the aqueous solubility of the PROTAC. [2]

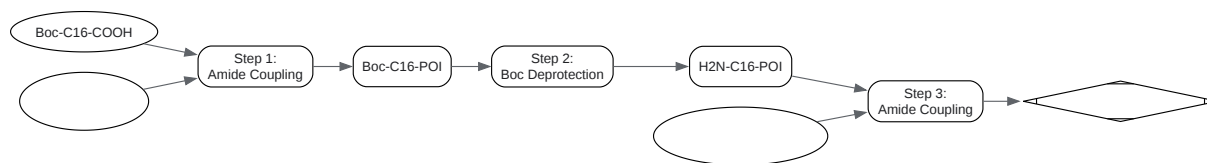
Role in Ternary Complex Formation

The primary function of the PROTAC linker is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the C16 alkyl chain in **Boc-C16-COOH** play a critical role in this process.

Long, flexible linkers like the C16 chain can be crucial for targets where the binding pockets for the POI and E3 ligase are distant or require a specific orientation for productive ubiquitination. [1] The flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of finding a stable ternary complex arrangement.[1][14] However, excessive flexibility can also be detrimental, leading to an entropic penalty that may destabilize the ternary complex.[13]

The following diagram illustrates the general mechanism of PROTAC action, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.





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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. ptc.bocsci.com [ptc.bocsci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. ptc.bocsci.com [ptc.bocsci.com]
- 11. mdpi.com [mdpi.com]
- 12. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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